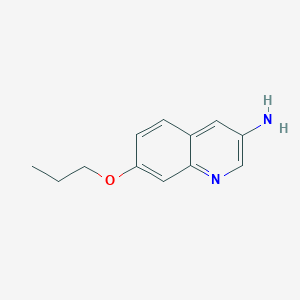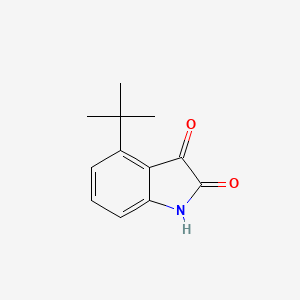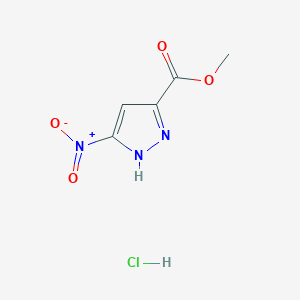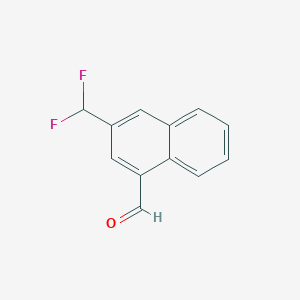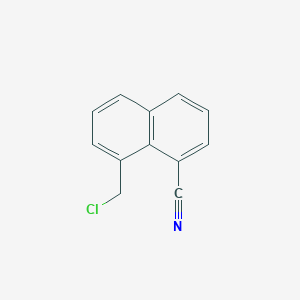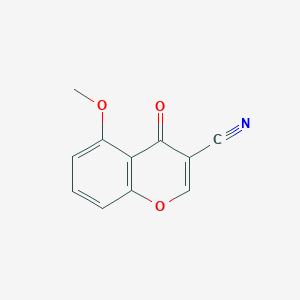
5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicylaldehyde or its derivatives in ethanol. This reaction typically proceeds smoothly under mild conditions, yielding the desired chromene derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry approaches. For instance, microwave irradiation-assisted synthesis using sodium fluoride as a catalyst in an aqueous medium has been reported. This method is efficient, environmentally friendly, and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino and thio derivatives
Applications De Recherche Scientifique
5-methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-HIV activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of fluorescent probes for early cancer detection and imaging.
Mécanisme D'action
The mechanism of action of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal activities.
4-oxo-4H-chromene-3-carbaldehyde: Used in the synthesis of chromenopyridine derivatives with pharmacological activities.
Uniqueness
5-methoxy-4-oxo-4H-chromene-3-carbonitrile stands out due to its methoxy group, which enhances its biological activity and specificity. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
219654-21-4 |
|---|---|
Formule moléculaire |
C11H7NO3 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
5-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3 |
Clé InChI |
NRRNFKUUOBLAQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C(=CO2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





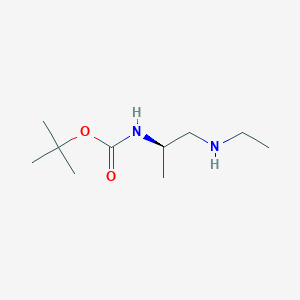
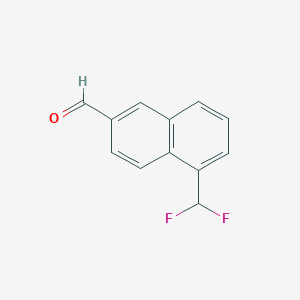
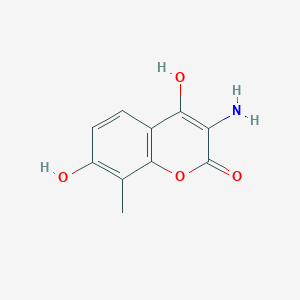
![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
